Cas no 1805073-62-4 (Methyl 3-(bromomethyl)-5-(difluoromethyl)-6-iodopyridine-2-acetate)

Methyl 3-(bromomethyl)-5-(difluoromethyl)-6-iodopyridine-2-acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-(bromomethyl)-5-(difluoromethyl)-6-iodopyridine-2-acetate
-
- インチ: 1S/C10H9BrF2INO2/c1-17-8(16)3-7-5(4-11)2-6(9(12)13)10(14)15-7/h2,9H,3-4H2,1H3
- InChIKey: BKUWZONFGLRFFC-UHFFFAOYSA-N
- SMILES: IC1=C(C(F)F)C=C(CBr)C(CC(=O)OC)=N1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 5
- 複雑さ: 271
- XLogP3: 2.5
- トポロジー分子極性表面積: 39.2
Methyl 3-(bromomethyl)-5-(difluoromethyl)-6-iodopyridine-2-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029020744-250mg |
Methyl 3-(bromomethyl)-5-(difluoromethyl)-6-iodopyridine-2-acetate |
1805073-62-4 | 95% | 250mg |
$1,019.20 | 2022-04-01 | |
Alichem | A029020744-1g |
Methyl 3-(bromomethyl)-5-(difluoromethyl)-6-iodopyridine-2-acetate |
1805073-62-4 | 95% | 1g |
$2,952.90 | 2022-04-01 | |
Alichem | A029020744-500mg |
Methyl 3-(bromomethyl)-5-(difluoromethyl)-6-iodopyridine-2-acetate |
1805073-62-4 | 95% | 500mg |
$1,836.65 | 2022-04-01 |
Methyl 3-(bromomethyl)-5-(difluoromethyl)-6-iodopyridine-2-acetate 関連文献
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
Methyl 3-(bromomethyl)-5-(difluoromethyl)-6-iodopyridine-2-acetateに関する追加情報
Recent Advances in the Application of Methyl 3-(bromomethyl)-5-(difluoromethyl)-6-iodopyridine-2-acetate (CAS: 1805073-62-4) in Chemical Biology and Pharmaceutical Research
Methyl 3-(bromomethyl)-5-(difluoromethyl)-6-iodopyridine-2-acetate (CAS: 1805073-62-4) is a highly versatile intermediate in the synthesis of bioactive molecules, particularly in the development of novel pharmaceuticals and agrochemicals. Recent studies have highlighted its significance as a key building block for the construction of complex heterocyclic compounds, which are often central to drug discovery efforts. This research brief aims to provide an overview of the latest advancements in the utilization of this compound, focusing on its synthetic applications, mechanistic insights, and potential therapeutic implications.
One of the most notable applications of Methyl 3-(bromomethyl)-5-(difluoromethyl)-6-iodopyridine-2-acetate is its role in the synthesis of kinase inhibitors. Kinases are critical targets in the treatment of various cancers and inflammatory diseases, and the unique structural features of this compound allow for the introduction of diverse functional groups that enhance binding affinity and selectivity. Recent publications have demonstrated its use in the development of potent and selective inhibitors for kinases such as JAK2 and EGFR, which are implicated in myeloproliferative disorders and non-small cell lung cancer, respectively.
In addition to its applications in kinase inhibitor development, this compound has also been employed in the synthesis of fluorinated pyridine derivatives. The presence of difluoromethyl and iodo substituents in its structure provides opportunities for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions enable the rapid assembly of complex molecular architectures, which are often required for the optimization of drug candidates. Recent studies have reported the successful use of this compound in the synthesis of fluorinated analogs of known drugs, leading to improved metabolic stability and bioavailability.
Mechanistic studies have also shed light on the reactivity of Methyl 3-(bromomethyl)-5-(difluoromethyl)-6-iodopyridine-2-acetate in various chemical transformations. For instance, its bromomethyl group has been shown to participate efficiently in nucleophilic substitution reactions, while the iodo substituent facilitates palladium-catalyzed cross-coupling reactions. These findings have been instrumental in designing more efficient synthetic routes for the preparation of target molecules. Furthermore, computational studies have provided insights into the electronic effects of the difluoromethyl group, which influence the compound's reactivity and stability under different conditions.
The therapeutic potential of derivatives synthesized from this compound is another area of active research. Recent preclinical studies have identified several promising candidates with potent activity against infectious diseases, including bacterial and viral infections. For example, derivatives featuring modifications at the pyridine ring have exhibited significant antimicrobial activity against drug-resistant strains, highlighting their potential as next-generation antibiotics. Similarly, other derivatives have shown antiviral activity against RNA viruses, suggesting their utility in addressing emerging viral threats.
In conclusion, Methyl 3-(bromomethyl)-5-(difluoromethyl)-6-iodopyridine-2-acetate (CAS: 1805073-62-4) continues to be a valuable tool in chemical biology and pharmaceutical research. Its versatility in synthetic chemistry, combined with the therapeutic potential of its derivatives, underscores its importance in drug discovery and development. Future research is expected to explore new applications of this compound, particularly in the context of targeted therapies and personalized medicine. As the field advances, this compound is likely to remain a cornerstone in the design and synthesis of novel bioactive molecules.
1805073-62-4 (Methyl 3-(bromomethyl)-5-(difluoromethyl)-6-iodopyridine-2-acetate) Related Products
- 1806168-76-2(Methyl 2-(aminomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-acetate)
- 1142206-85-6(N-(4-Ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide)
- 2228498-61-9(2-(1-phenylcyclopropoxy)ethan-1-amine)
- 2228810-96-4(3-(2,3-dihydro-1H-inden-5-yl)-2,2-difluoropropan-1-amine)
- 2172509-33-8(5-{2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid)
- 2172035-70-8(4-(trifluoromethyl)oxolane-3-carboxamide)
- 2228663-38-3(3-3-(4-fluorophenyl)-1H-pyrazol-4-ylpropanal)
- 1346597-74-7(Diethyl 2-4-(2,2-Dicarboethoxypropyl)phenyl-2-methyl Malonate-d3)
- 1154893-28-3(N-(butan-2-yl)oxan-4-amine)
- 88491-44-5(2-Bromo-4-hydroxyphenylacetic Acid)




